

# How to prepare and solubilize Binucleine 2 for experiments

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## Compound of Interest

Compound Name: *Binucleine 2*

Cat. No.: *B15586835*

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## Application Notes and Protocols for Binucleine 2

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Binucleine 2** is a cell-permeable small molecule that acts as a potent and specific inhibitor of Drosophila Aurora B kinase, a key regulator of cell division.<sup>[1][2][3]</sup> It functions as an ATP-competitive inhibitor with a  $K_i$  of 0.36  $\mu\text{M}$ .<sup>[1][2]</sup> Due to its high specificity for the Drosophila isoform over mammalian counterparts, **Binucleine 2** is a valuable tool for studying the specific roles of Aurora B in mitosis and cytokinesis in Drosophila model systems.<sup>[1][4]</sup> This document provides detailed protocols for the preparation, solubilization, and experimental use of **Binucleine 2**.

### Physicochemical Properties and Storage

A summary of the key physicochemical properties of **Binucleine 2** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>11</sub> ClFN <sub>5</sub>	[4]
Molecular Weight	291.7 g/mol	[4]
Appearance	Solid	[4]
Solubility	Slightly soluble in DMSO and Chloroform. Soluble in DMSO at 10 mg/mL and in Methanol at 5 mg/mL.	[4][5]
Storage of Solid	Store at -20°C for up to 3 years.	[6]
Storage of Solution	Stock solutions in DMSO are stable for up to 3 months at -20°C. Aliquot to avoid repeated freeze-thaw cycles.	[5]

## Preparation and Solubilization of Binucleine 2

Proper preparation of **Binucleine 2** solutions is critical for obtaining accurate and reproducible experimental results. Due to its limited solubility, careful attention to the choice of solvent and dissolution technique is required.

### Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **Binucleine 2** in dimethyl sulfoxide (DMSO).

Materials:

- **Binucleine 2** powder
- Anhydrous/sterile dimethyl sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes

#### Procedure:

- **Weighing:** Carefully weigh the desired amount of **Binucleine 2** powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.917 mg of **Binucleine 2**.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the weighed **Binucleine 2** powder in a sterile tube.
- **Mixing:** Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- **Sterilization (Optional):** If sterility is a major concern for your application, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
- **Aliquoting and Storage:** To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C.

## Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution for use in cell-based assays. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced toxicity, typically keeping it below 0.5%.

#### Materials:

- 10 mM **Binucleine 2** stock solution in DMSO
- Pre-warmed sterile cell culture medium
- Sterile tubes for dilution

#### Procedure:

- Thawing the Stock Solution: Thaw an aliquot of the 10 mM **Binucleine 2** stock solution at room temperature.
- Intermediate Dilution (Recommended): To avoid precipitation of **Binucleine 2** upon direct addition to the aqueous culture medium, it is advisable to perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 40  $\mu\text{M}$ , you can first dilute the 10 mM stock solution to a 1 mM intermediate stock in DMSO.
- Final Dilution: Add the required volume of the **Binucleine 2** stock or intermediate stock solution to the pre-warmed cell culture medium. For instance, to achieve a 40  $\mu\text{M}$  final concentration from a 10 mM stock, add 4  $\mu\text{L}$  of the stock solution to 996  $\mu\text{L}$  of cell culture medium.
- Mixing: Mix immediately and thoroughly by gentle pipetting or inversion. Avoid vigorous vortexing of media containing serum.
- Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples.

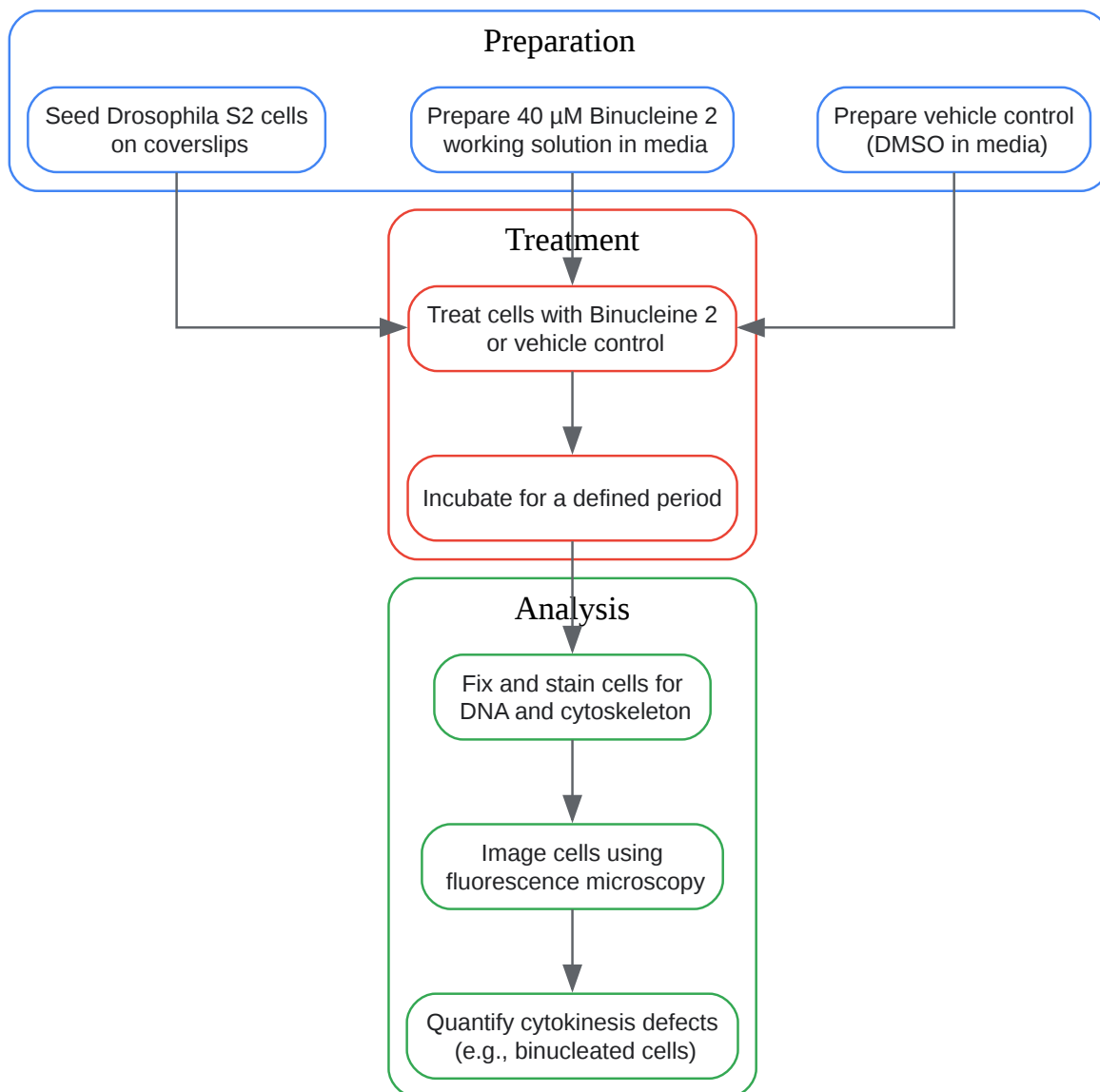
## Experimental Applications and Protocols

**Binucleine 2** is primarily used to study the role of Aurora B kinase in Drosophila cell division.

### Inhibition of Cytokinesis in Drosophila Cells

**Binucleine 2** has been shown to induce defects in mitosis and cytokinesis in Drosophila Kc167 and S2 cells.<sup>[1][2]</sup> A typical effective concentration for inhibiting the assembly of the contractile ring in Drosophila S2 cells is 40  $\mu\text{M}$ .<sup>[1][4]</sup>

Experimental Workflow for Cytokinesis Inhibition Assay:

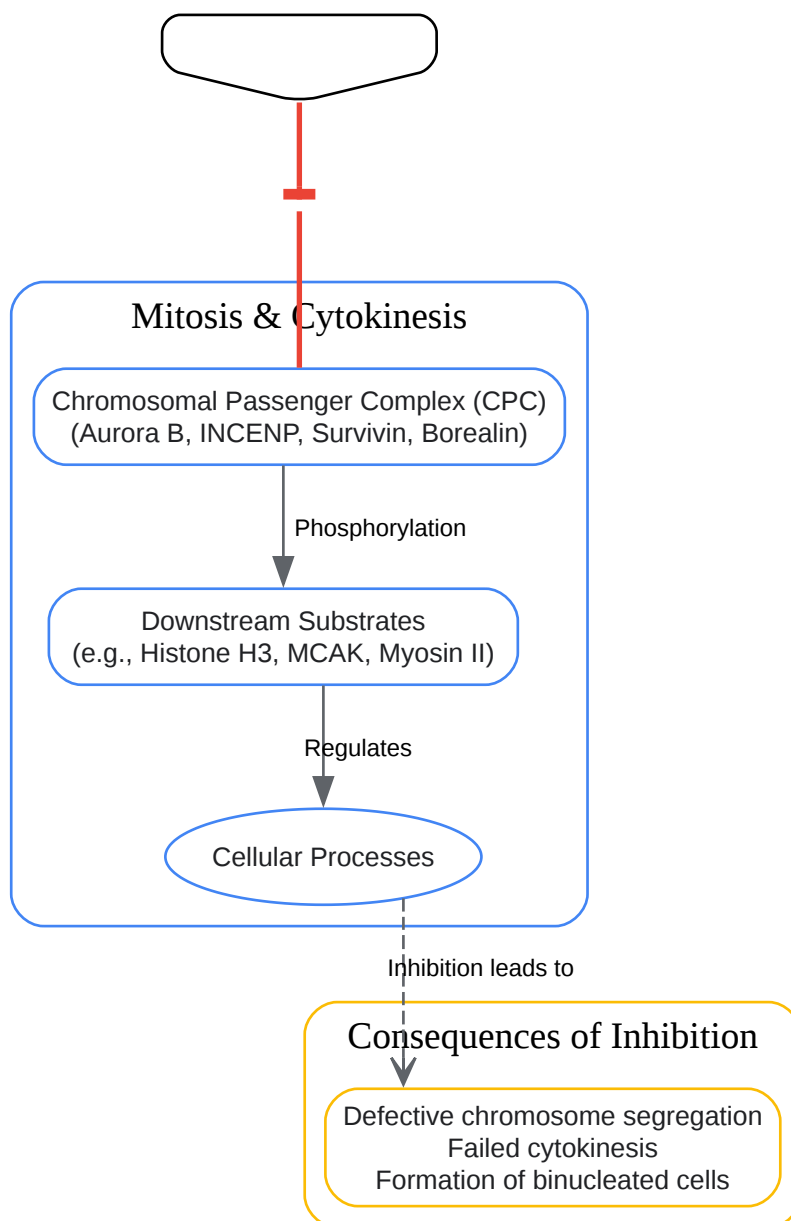


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Workflow for a cytokinesis inhibition assay using **Binucleine 2**.

## Signaling Pathway

**Binucleine 2** inhibits Aurora B kinase, a central component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC plays a crucial role in ensuring proper chromosome segregation and cytokinesis.

Simplified Signaling Pathway of Aurora B Kinase Inhibition by **Binucleine 2**:[Click to download full resolution via product page](#)Inhibition of the Aurora B kinase pathway by **Binucleine 2**.**Need Custom Synthesis?**

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## References

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